Enhanced CNS Penetration and Cellular Potency in Medulloblastoma Compared to DON
JHU395 exhibits superior cell penetration and potency against MYC-driven medulloblastoma cells compared to its parent compound, DON. The study found that JHU395 killed MYC-driven medulloblastoma at concentrations 450-fold lower than previously reported for DON in comparable non-MYC cell lines, and at significantly lower concentrations than DON in a direct in vitro comparison [1].
| Evidence Dimension | Antiproliferative Potency (IC50) |
|---|---|
| Target Compound Data | 0.25 - 2 μM in high-MYC medulloblastoma cell lines |
| Comparator Or Baseline | DON: Approximately 900 μM in non-MYC medulloblastoma cell lines (UW228, DAOY); higher concentrations than JHU395 in high-MYC lines. |
| Quantified Difference | Approximately 450-fold lower concentration required for cell killing. |
| Conditions | Human high-MYC medulloblastoma cell lines (D425, D283, D341) in vitro. |
Why This Matters
This demonstrates that JHU395 achieves superior intracellular delivery and potency in CNS malignancies, making it the preferred compound for in vitro and in vivo studies targeting brain tumors.
- [1] Pham, K., et al. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. Journal of Neuropathology & Experimental Neurology, 80(4), 336-344. DOI: 10.1093/jnen/nlab018 View Source
